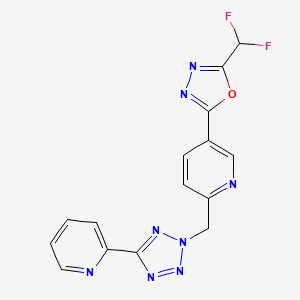
Anti-inflammatory agent 54
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-inflammatory agent 54 is a synthetic compound known for its potent anti-inflammatory properties. It is part of a class of compounds that inhibit the activity of inflammatory mediators, thereby reducing inflammation and associated symptoms. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its efficacy and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 54 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Functional Group Modification: The core structure is then modified by introducing various functional groups. This step often involves reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the compound meets pharmaceutical-grade standards.
Análisis De Reacciones Químicas
Types of Reactions
Anti-inflammatory agent 54 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Anti-inflammatory agent 54 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: Utilized in the development of anti-inflammatory drugs and formulations.
Mecanismo De Acción
The mechanism of action of Anti-inflammatory agent 54 involves the inhibition of key inflammatory mediators. The compound targets enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of pro-inflammatory molecules like prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of these inflammatory mediators, thereby alleviating inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
Diclofenac: A widely used nonsteroidal anti-inflammatory drug that also inhibits cyclooxygenase enzymes.
Celecoxib: A selective cyclooxygenase-2 inhibitor with anti-inflammatory properties.
Ibuprofen: Another nonsteroidal anti-inflammatory drug that reduces inflammation by inhibiting cyclooxygenase enzymes.
Uniqueness
Anti-inflammatory agent 54 is unique in its specific molecular structure, which allows for a more targeted inhibition of inflammatory mediators. This specificity may result in fewer side effects compared to other nonsteroidal anti-inflammatory drugs. Additionally, its synthetic versatility allows for the modification of its structure to enhance its efficacy and reduce toxicity.
Propiedades
Fórmula molecular |
C17H16N2O5 |
|---|---|
Peso molecular |
328.32 g/mol |
Nombre IUPAC |
(E)-3-(furan-2-yl)-N-[2-(6-methoxy-2-oxo-1,3-benzoxazol-3-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C17H16N2O5/c1-22-13-4-6-14-15(11-13)24-17(21)19(14)9-8-18-16(20)7-5-12-3-2-10-23-12/h2-7,10-11H,8-9H2,1H3,(H,18,20)/b7-5+ |
Clave InChI |
RUTHXBPCZRIDSB-FNORWQNLSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)/C=C/C3=CC=CO3 |
SMILES canónico |
COC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)C=CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)













